molecular formula C13H23N5O2S B2421452 N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide CAS No. 1203337-74-9

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide

Cat. No.: B2421452
CAS No.: 1203337-74-9
M. Wt: 313.42
InChI Key: LGAKOEBUWPFBJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, key intermediates and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H17N3O/c1-9-7-11(13-10(8-15)12-9)14-5-3-2-4-6-14/h7,15H,2-6,8H2,1H3 .

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide in lab experiments is its high selectivity for certain protein kinases. This compound has been shown to have a high affinity for JAK2, JAK3, and TYK2, which makes it a promising candidate for the study of the JAK-STAT signaling pathway. However, one limitation of using this compound is its potential off-target effects. This compound may also inhibit other kinases, which could lead to unwanted side effects and complicate data interpretation.

Future Directions

There are several future directions for the study of N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide. One potential application is in the treatment of cancer, where this compound could be used as a targeted therapy to inhibit the growth and survival of cancer cells. Another potential application is in the treatment of autoimmune disorders, where this compound could be used to modulate the immune response and reduce inflammation. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been shown to have a high affinity for certain protein kinases, which makes it a promising candidate for the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential therapeutic applications of this compound and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide involves several steps, including the reaction of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine with 2-bromoethylmethanesulfonate to yield the intermediate compound. This intermediate is then reacted with 2-(2-aminoethyl)ethanol to produce the final product, this compound. The synthesis of this compound has been reported in several research papers, and the purity of the final product has been confirmed using various analytical techniques.

Scientific Research Applications

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of certain protein kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these kinases, this compound can potentially block the growth and survival of cancer cells, reduce inflammation, and modulate the immune response.

Properties

IUPAC Name

N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2S/c1-11-10-12(18-8-4-3-5-9-18)17-13(16-11)14-6-7-15-21(2,19)20/h10,15H,3-9H2,1-2H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAKOEBUWPFBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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